Cas no 17609-31-3 (Octatrienal)
Octatrienal Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-octatrienal
- Octatrienal
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- Inchi: 1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2-,5-4+,7-6-
- InChI Key: ZUZGMJKUENNLQL-OFZCCQTHSA-N
- SMILES: C/C=C\C=C\C=C/C=O
Computed Properties
- Exact Mass: 122.07300
Experimental Properties
- Density: 0.8891
- Melting Point: 56.8°C
- Boiling Point: 167.59°C (rough estimate)
- Refractive Index: 1.4900 (estimate)
- PSA: 17.07000
- LogP: 1.87380
Octatrienal Customs Data
- HS CODE:2912190090
- Customs Data:
China Customs Code:
2912190090Overview:
HS: 2912190090. Other acyclic aldehydes(No other oxygen-containing groups). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912190090 acyclic aldehydes without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Octatrienal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O239810-25mg |
Octatrienal |
17609-31-3 | 25mg |
$167.00 | 2023-05-17 | ||
| TRC | O239810-100mg |
Octatrienal |
17609-31-3 | 100mg |
$620.00 | 2023-05-17 | ||
| TRC | O239810-250mg |
Octatrienal |
17609-31-3 | 250mg |
$ 1200.00 | 2023-09-06 |
Octatrienal Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Octatrienal
Chemical Profile of 2,4,6-octatrienal (CAS No. 17609-31-3)
2,4,6-octatrienal, with the chemical formula C₈H₈ and CAS number 17609-31-3, is a highly unsaturated aldehyde characterized by three consecutive double bonds in its molecular structure. This compound belongs to the class of linear α,β-unsaturated aldehydes, which are known for their significant role in organic synthesis and biological processes. The presence of multiple conjugated double bonds imparts unique reactivity and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical applications.
The synthesis of 2,4,6-octatrienal typically involves the dehydrogenation of octanal or through the oxidation of 2-octene using appropriate oxidizing agents. Its high reactivity arises from the conjugation of the aldehyde group with the triple bond system, facilitating various chemical transformations such as Diels-Alder reactions, Michael additions, and aldol condensations. These reactions are pivotal in constructing complex molecular architectures, which are essential for drug discovery and material science.
In recent years, 2,4,6-octatrienal has garnered attention in the field of synthetic biology due to its ability to serve as a precursor for bioactive molecules. Researchers have explored its utility in generating chiral compounds through asymmetric synthesis, leveraging enzymatic catalysts to achieve high enantioselectivity. This approach aligns with the growing demand for enantiomerically pure drugs that exhibit enhanced therapeutic efficacy and reduced side effects.
Moreover, studies have highlighted the role of 2,4,6-octatrienal in olfactory research. The compound’s strong fruity aroma is attributed to its ability to activate specific olfactory receptors in the human nose. This property has prompted investigations into its potential applications in flavor and fragrance chemistry. By understanding the molecular mechanisms underlying its perception by sensory organs, scientists aim to develop novel synthetic pathways for aroma compounds that mimic natural scents.
From a pharmaceutical perspective, 2,4,6-octatrienal has been investigated as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The conjugated system allows for facile functionalization at multiple positions, enabling the construction of diverse pharmacophores. Recent advances in computational chemistry have facilitated the design of optimized derivatives with improved pharmacokinetic profiles. Molecular modeling studies suggest that subtle modifications in the aldehyde moiety can enhance binding affinity to target enzymes.
The agrochemical industry has also recognized the significance of 2,4,6-octatrienal as a building block for pheromones and plant growth regulators. Natural products derived from this compound exhibit potent effects on insect behavior and plant development. Synthetic modifications have led to the creation of analogs with tailored biological activities, offering new solutions for sustainable agriculture. For instance, certain derivatives act as attractants or deterrents for pest species while minimizing environmental impact.
Environmental scientists have examined the degradation pathways of 2,4,6-octatrienal under various conditions. Photolytic and oxidative processes play crucial roles in its transformation within ecosystems. Understanding these degradation mechanisms is essential for assessing its environmental footprint and developing strategies to mitigate potential risks associated with its use in industrial processes. Biodegradation studies have identified specific microbial strains capable of metabolizing this compound efficiently.
The development of novel analytical techniques has further enhanced our ability to study 2,4,6-octatrienal at both macroscopic and molecular levels. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information about this compound and its derivatives. These tools are indispensable for verifying synthetic outcomes and characterizing complex mixtures arising from multistep reactions.
In conclusion,2,4,6-octatrienal (CAS No. 17609-31-3) represents a versatile chemical entity with broad applications across multiple disciplines. Its unique structural features enable diverse synthetic transformations that are leveraged in pharmaceuticals、agrochemicals、and materials science. Ongoing research continues to uncover new possibilities for utilizing this compound as a platform for innovation,underscoring its importance as a scientific resource.
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